molecular formula C18H17ClN2O3 B4708995 3-(5-{[(3-pyridinylmethyl)amino]methyl}-2-furyl)benzoic acid hydrochloride

3-(5-{[(3-pyridinylmethyl)amino]methyl}-2-furyl)benzoic acid hydrochloride

Cat. No. B4708995
M. Wt: 344.8 g/mol
InChI Key: UCLZXSMRKSJEKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(5-{[(3-pyridinylmethyl)amino]methyl}-2-furyl)benzoic acid hydrochloride, also known as TAK-659, is a small molecule inhibitor of the spleen tyrosine kinase (SYK) pathway. SYK is a non-receptor tyrosine kinase that plays a crucial role in B-cell receptor signaling and is involved in the development and progression of B-cell malignancies. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various types of B-cell malignancies.

Mechanism of Action

3-(5-{[(3-pyridinylmethyl)amino]methyl}-2-furyl)benzoic acid hydrochloride inhibits SYK signaling by binding to the ATP-binding site of the kinase domain, preventing its activation and downstream signaling. SYK is a key mediator of B-cell receptor signaling, which is essential for the survival and proliferation of malignant B-cells. By inhibiting SYK, this compound induces apoptosis and inhibits the growth of B-cell malignancies.
Biochemical and Physiological Effects
In addition to its anti-tumor effects, this compound has been shown to have immunomodulatory effects, including the inhibition of B-cell activation and the modulation of T-cell function. This compound has also been shown to have anti-inflammatory effects, suggesting that it may have a role in the treatment of autoimmune diseases.

Advantages and Limitations for Lab Experiments

One advantage of 3-(5-{[(3-pyridinylmethyl)amino]methyl}-2-furyl)benzoic acid hydrochloride is its specificity for SYK, which reduces the risk of off-target effects. This compound has also shown good pharmacokinetic properties, with high oral bioavailability and good tissue distribution. However, like many small molecule inhibitors, this compound may have limitations in terms of selectivity and toxicity, which need to be carefully evaluated in preclinical and clinical studies.

Future Directions

For 3-(5-{[(3-pyridinylmethyl)amino]methyl}-2-furyl)benzoic acid hydrochloride include further evaluation in clinical trials for the treatment of B-cell malignancies, as well as exploration of its potential in combination therapy with other anti-cancer agents. This compound may also have a role in the treatment of autoimmune diseases and other inflammatory conditions, which could be explored in preclinical studies. Finally, further optimization of the synthesis of this compound could lead to improved yields and reduced costs, making it more accessible for research and clinical use.

Scientific Research Applications

3-(5-{[(3-pyridinylmethyl)amino]methyl}-2-furyl)benzoic acid hydrochloride has been extensively studied in preclinical models of B-cell malignancies, including diffuse large B-cell lymphoma, chronic lymphocytic leukemia, and mantle cell lymphoma. In these studies, this compound has been shown to inhibit SYK signaling, leading to decreased proliferation and survival of malignant B-cells. This compound has also been shown to enhance the activity of other anti-cancer agents, such as rituximab and venetoclax, suggesting that it may have a role in combination therapy.

properties

IUPAC Name

3-[5-[(pyridin-3-ylmethylamino)methyl]furan-2-yl]benzoic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O3.ClH/c21-18(22)15-5-1-4-14(9-15)17-7-6-16(23-17)12-20-11-13-3-2-8-19-10-13;/h1-10,20H,11-12H2,(H,21,22);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCLZXSMRKSJEKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)C2=CC=C(O2)CNCC3=CN=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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